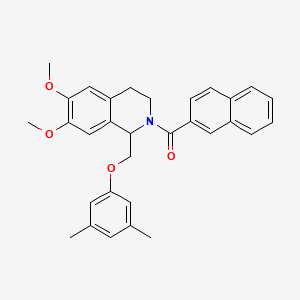
(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound appears to be a complex organic molecule with multiple functional groups. It contains a dihydroisoquinoline group, which is a type of nitrogen-containing cyclic compound, and a naphthalene group, which is a type of polycyclic aromatic hydrocarbon. It also has several methoxy (-OCH3) and methyl (-CH3) groups, as well as a phenoxy group (a phenyl ring connected to an oxygen atom).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthesis would depend on the desired route and the available starting materials. Typically, reactions like Friedel-Crafts alkylation could be used to introduce the methyl groups, and a reaction like the Ullmann ether synthesis could be used to introduce the phenoxy group. The dihydroisoquinoline group could potentially be introduced through a cyclization reaction.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene group is planar, while the dihydroisoquinoline group is not. The methoxy and methyl groups could add steric bulk, which may influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the electron-rich aromatic rings and the nitrogen atom in the dihydroisoquinoline group. It could potentially undergo reactions like electrophilic aromatic substitution or nucleophilic substitution, depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, given the presence of multiple aromatic rings. Its solubility would depend on the specific arrangement of the functional groups, but it might be expected to have some solubility in organic solvents due to the presence of the aromatic rings and ether groups.科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques : Research on related compounds often involves the synthesis of complex organic molecules through various chemical reactions, focusing on efficiency and yield optimization. For instance, studies have detailed the synthesis of derivatives through reactions involving condensation, reduction, and methylation processes. These synthetic routes are crucial for producing compounds with potential biological or industrial applications (Halim & Ibrahim, 2017; Banerjee et al., 2010).
Density Functional Theory (DFT) Calculations : DFT calculations are commonly employed to investigate the equilibrium geometry, electronic structure, and other molecular properties of complex organic compounds. These theoretical analyses provide insights into the molecule's behavior, stability, and reactivity, which are essential for understanding its potential applications (Halim & Ibrahim, 2017).
Potential Applications
Photophysical and Electroluminescent Properties : Certain complex organic compounds exhibit unique photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs). Research in this area focuses on synthesizing and characterizing compounds that can serve as efficient phosphorescent materials for electronic devices (Kang et al., 2011).
Chemosensors : Some of these compounds have been explored as chemosensors, particularly for metal ions like Al3+. They change their fluorescence properties upon binding to specific ions, indicating potential applications in environmental monitoring and diagnostic assays (Roy, Dey, & Roy, 2016).
Nonlinear Optical (NLO) Properties : The NLO properties of complex organic molecules are of interest for applications in optical computing and telecommunications. Studies involving DFT and natural bond orbital (NBO) analysis can help identify compounds with desirable NLO characteristics for technological advancements (Halim & Ibrahim, 2017).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.
将来の方向性
Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also be interesting to study its physical properties and how they are influenced by its molecular structure.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.
特性
IUPAC Name |
[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO4/c1-20-13-21(2)15-26(14-20)36-19-28-27-18-30(35-4)29(34-3)17-24(27)11-12-32(28)31(33)25-10-9-22-7-5-6-8-23(22)16-25/h5-10,13-18,28H,11-12,19H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLLRLGQXFBKOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC5=CC=CC=C5C=C4)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethoxyphenyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2365302.png)
![8-{[benzyl(methyl)amino]methyl}-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2365303.png)
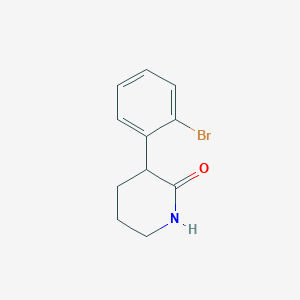
![4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2365308.png)
![(E)-5-(4-nitrobenzylidene)-2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2365309.png)
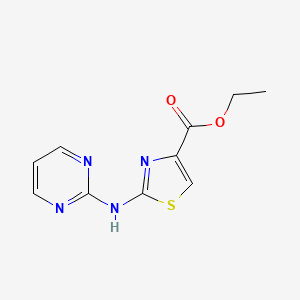
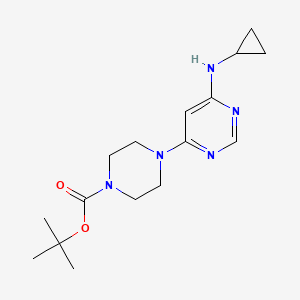
![N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
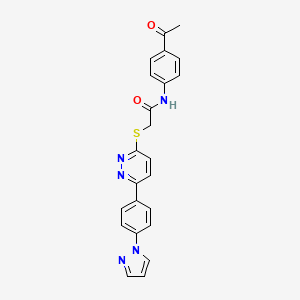
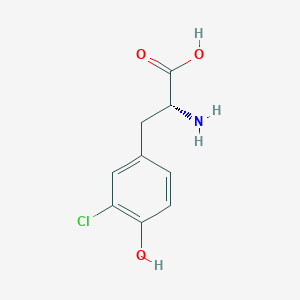
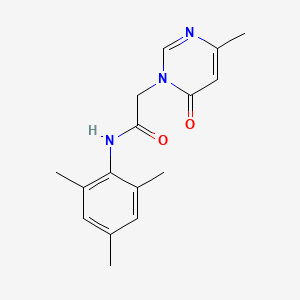
![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2365319.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2365320.png)
![N-1,3-benzodioxol-5-yl-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B2365325.png)